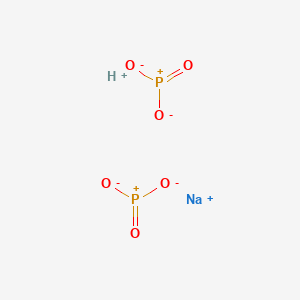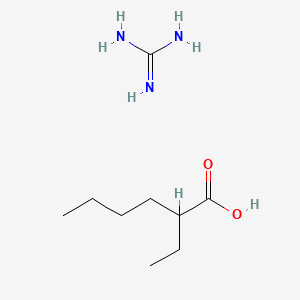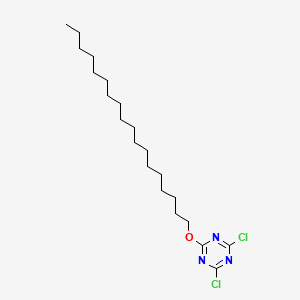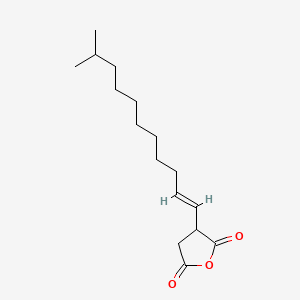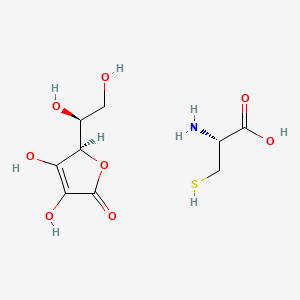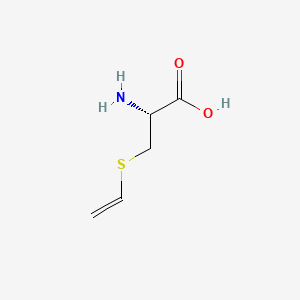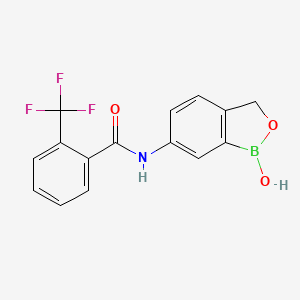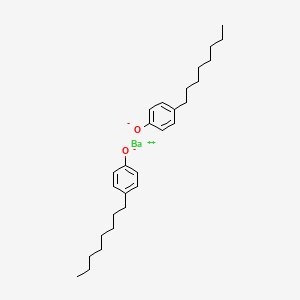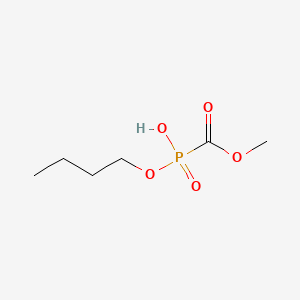
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide is a complex organic compound that features a phosphinecarboxylic acid moiety with a butoxyhydroxy group, a methyl ester, and an oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of phosphinecarboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester. This is followed by the introduction of the butoxyhydroxy group through a substitution reaction. The final step involves the oxidation of the phosphine group to form the oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form higher oxidation states.
Reduction: The oxide group can be reduced back to the phosphine state under specific conditions.
Substitution: The butoxyhydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinecarboxylic acid, ethoxyhydroxy-, methyl ester, oxide
- Phosphinecarboxylic acid, butoxyhydroxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, sulfide
Uniqueness
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
72304-93-9 |
|---|---|
Fórmula molecular |
C6H13O5P |
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
butoxy(methoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C6H13O5P/c1-3-4-5-11-12(8,9)6(7)10-2/h3-5H2,1-2H3,(H,8,9) |
Clave InChI |
LDJCFVZYDHCLPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


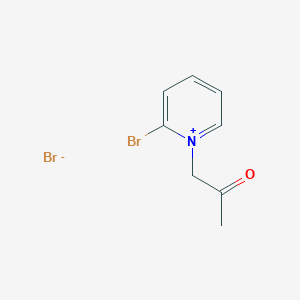


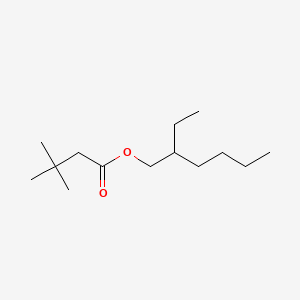
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
